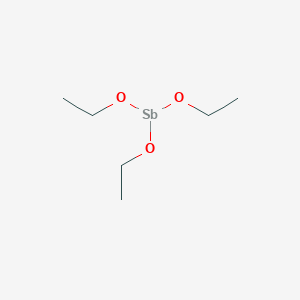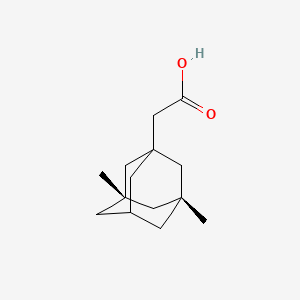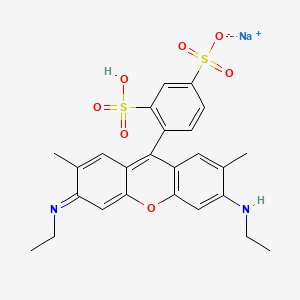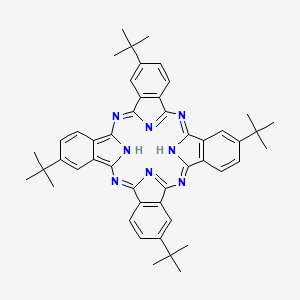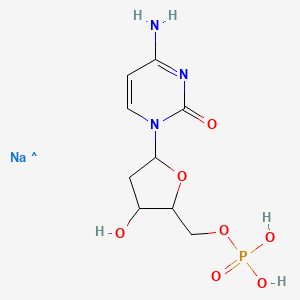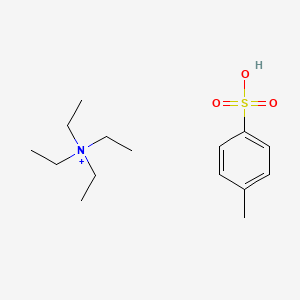
Nikkomycin Z from Streptomyces tendae
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nikkomycin Z is a peptidyl nucleoside antibiotic produced by the bacterium Streptomyces tendae. It was first discovered in the 1970s and has since garnered significant attention due to its potent antifungal properties. Nikkomycin Z acts as a competitive inhibitor of chitin synthase, an enzyme crucial for the formation of chitin in fungal cell walls . This makes it a promising candidate for treating fungal infections, particularly those caused by pathogens such as Candida albicans and Aspergillus fumigatus .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nikkomycin Z is primarily produced through fermentation processes involving Streptomyces tendae. The production can be enhanced by genetic manipulation and precursor feeding. For instance, blocking the imidazolone biosynthetic pathway of nikkomycin X and supplementing with uracil can significantly increase the yield of nikkomycin Z .
Industrial Production Methods: Industrial production of nikkomycin Z involves optimizing fermentation conditions to maximize yield. This includes controlling the pH, temperature, and nutrient supply in the fermentation medium. Genetic engineering techniques are also employed to create high-yield strains of Streptomyces tendae .
Análisis De Reacciones Químicas
Types of Reactions: Nikkomycin Z undergoes various chemical reactions, including:
Oxidation: This reaction can modify the nucleoside moiety of nikkomycin Z.
Reduction: Reduction reactions can alter the peptidyl moiety.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can introduce new functional groups that enhance the compound’s antifungal activity .
Aplicaciones Científicas De Investigación
Nikkomycin Z has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the inhibition of chitin synthase and the biosynthesis of chitin.
Biology: Researchers use nikkomycin Z to investigate fungal cell wall development and the role of chitin in fungal growth.
Industry: It has applications in agriculture as a biopesticide to protect crops from fungal pathogens.
Mecanismo De Acción
Nikkomycin Z is part of a group of peptidyl nucleoside antibiotics that includes nikkomycin X, nikkomycin I, and nikkomycin J. These compounds share a similar structure but differ in their nucleoside and peptidyl moieties. For example, nikkomycin X contains an imidazolone moiety, while nikkomycin Z contains a uracil moiety . The unique structure of nikkomycin Z makes it particularly effective against certain fungal pathogens, and its ability to inhibit chitin synthase distinguishes it from other antifungal agents .
Comparación Con Compuestos Similares
- Nikkomycin X
- Nikkomycin I
- Nikkomycin J
- Polyoxins (e.g., Polyoxin D)
Nikkomycin Z’s unique ability to inhibit chitin synthase and its potent antifungal activity make it a valuable compound for both scientific research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C20H25N5O10 |
|---|---|
Peso molecular |
495.4 g/mol |
Nombre IUPAC |
(2R)-2-[[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |
InChI |
InChI=1S/C20H25N5O10/c1-7(13(28)9-3-2-8(26)6-22-9)11(21)17(31)24-12(19(32)33)16-14(29)15(30)18(35-16)25-5-4-10(27)23-20(25)34/h2-7,11-16,18,26,28-30H,21H2,1H3,(H,24,31)(H,32,33)(H,23,27,34)/t7-,11-,12+,13-,14-,15+,16+,18+/m0/s1 |
Clave InChI |
WWJFFVUVFNBJTN-JKEIIPFCSA-N |
SMILES isomérico |
C[C@H]([C@@H](C1=NC=C(C=C1)O)O)[C@@H](C(=O)N[C@H]([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N |
SMILES canónico |
CC(C(C1=NC=C(C=C1)O)O)C(C(=O)NC(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate](/img/structure/B12062133.png)
